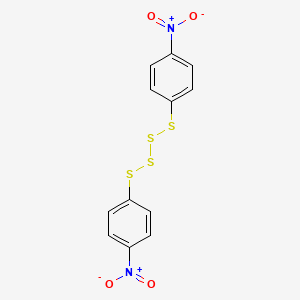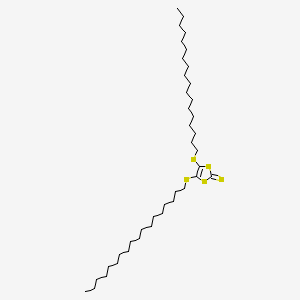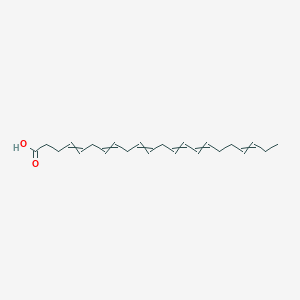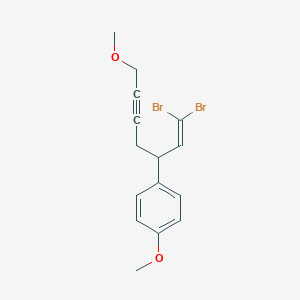
1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl- is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its intricate structure, which includes multiple functional groups such as carboxamide, amino, and formylamino groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl- involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the carboxamide group. The amino and formylamino groups are then added through a series of reactions involving amination and formylation. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Purification steps, including crystallization, filtration, and chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions: 1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. It may serve as a probe or inhibitor in various biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be investigated for its efficacy in treating certain diseases or conditions.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1H-1,2,4-Triazole-5-carboxamide: A simpler analog with fewer functional groups.
1H-1,2,4-Triazole-3-carboxamide: Another analog with a different substitution pattern on the triazole ring.
1H-1,2,4-Triazole-5-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness: 1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl- stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
132802-10-9 |
|---|---|
分子式 |
C20H25N11O4 |
分子量 |
483.5 g/mol |
IUPAC名 |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-5-formamido-2-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C20H25N11O4/c1-29-8-11(6-13(29)17(33)23-5-4-15(21)22)25-18(34)14-7-12(9-30(14)2)26-19(35)16-27-20(24-10-32)28-31(16)3/h6-10H,4-5H2,1-3H3,(H3,21,22)(H,23,33)(H,25,34)(H,26,35)(H,24,28,32) |
InChIキー |
XGJLBSCFJUDWHH-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=NC(=NN3C)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)


![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)





phosphanium nitrate](/img/structure/B14262546.png)

![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)
